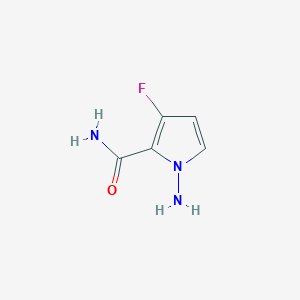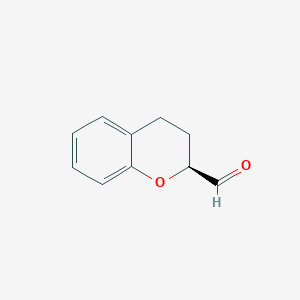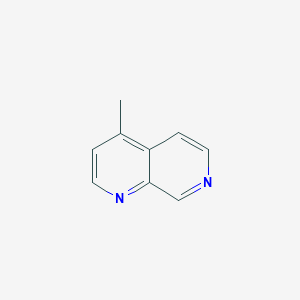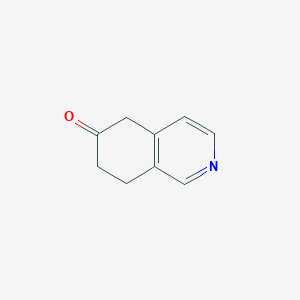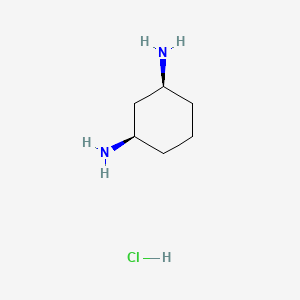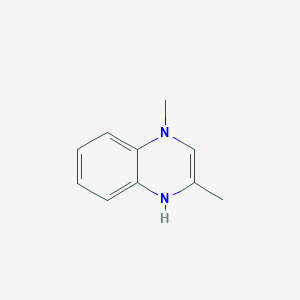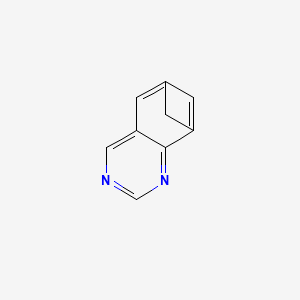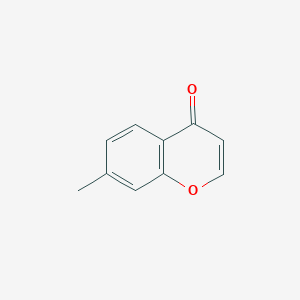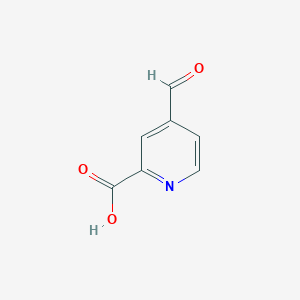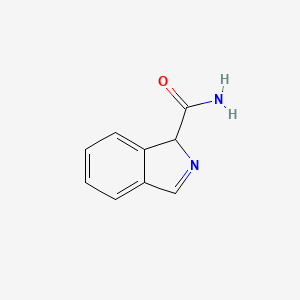
1H-Isoindole-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindole-1-carboxamide is a heterocyclic compound that belongs to the isoindole family Isoindoles are known for their aromatic properties and are significant in various chemical and biological applications The structure of this compound consists of an isoindole ring system with a carboxamide group attached at the first position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Isoindole-1-carboxamide can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted benzylamines with carbonyl compounds under acidic conditions. Another method includes the reaction of isoindoline derivatives with isocyanates or carbamoyl chlorides.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-pressure reactors and catalysts to optimize yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Isoindole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindole-1,3-diones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Isoindole-1,3-diones.
Reduction: Aminoisoindoles.
Substitution: Various substituted isoindole derivatives.
Applications De Recherche Scientifique
1H-Isoindole-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the production of advanced materials, such as polymers and dyes, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1H-Isoindole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways. The exact pathways and targets depend on the specific application and the structure of the derivatives used.
Comparaison Avec Des Composés Similaires
1H-Isoindole-1,3-dione: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
1H-Indole-3-carboxamide: Widely studied for its biological activities and potential therapeutic applications.
Uniqueness: 1H-Isoindole-1-carboxamide is unique due to its specific structure, which allows for diverse chemical modifications and applications. Its ability to undergo various reactions and form stable derivatives makes it a valuable compound in both research and industrial settings.
Propriétés
Numéro CAS |
36193-74-5 |
|---|---|
Formule moléculaire |
C9H8N2O |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
1H-isoindole-1-carboxamide |
InChI |
InChI=1S/C9H8N2O/c10-9(12)8-7-4-2-1-3-6(7)5-11-8/h1-5,8H,(H2,10,12) |
Clé InChI |
AKXNHNBLEXMBBJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(N=CC2=C1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


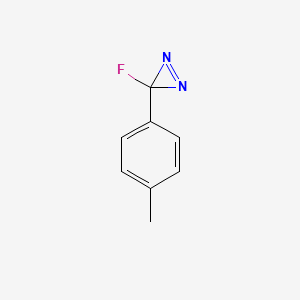
![2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B11921400.png)
